molecular formula C21H17BrN2O5 B5054263 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B5054263
M. Wt: 457.3 g/mol
InChI Key: GZNXVPJIYWBSJV-CHHVJCJISA-N
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Description

The compound contains several functional groups, including a 1,3-benzodioxole group, a pyrimidinetrione group, and an isopropylphenyl group . The 1,3-benzodioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The pyrimidinetrione group is a type of pyrimidine, a six-membered ring with two nitrogen atoms and four carbon atoms. The isopropylphenyl group is a type of phenyl group, which is a functional group made up of a six-membered aromatic ring, minus one hydrogen, and attached to an isopropyl group.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The 1,3-benzodioxole group would contribute to the aromaticity of the compound, while the pyrimidinetrione group would add additional ring structures .

Future Directions

As this is a novel compound, future research could focus on synthesizing the compound and studying its properties and potential applications. Given the bioactivity of related compounds, it could potentially have applications in pharmaceuticals or pesticides .

Properties

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O5/c1-11(2)12-3-5-14(6-4-12)24-20(26)15(19(25)23-21(24)27)7-13-8-17-18(9-16(13)22)29-10-28-17/h3-9,11H,10H2,1-2H3,(H,23,25,27)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNXVPJIYWBSJV-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3Br)OCO4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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